molecular formula C28H47NO3 B143082 Pingbeinine CAS No. 131984-89-9

Pingbeinine

Cat. No. B143082
M. Wt: 445.7 g/mol
InChI Key: JTBAWWCDNDKCDH-NCGAYPANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pingbeinine is a natural alkaloid compound that is extracted from the bark of the Pingbei tree (Corydalis hendersonii). This compound has been found to have several interesting biochemical and physiological effects, making it a promising candidate for scientific research applications.

Mechanism Of Action

The mechanism of action of Pingbeinine is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to a decrease in inflammation and pain. Additionally, this compound has been found to have a modulatory effect on the activity of certain neurotransmitters in the brain, which may explain its potential as an anti-depressant and anti-anxiety agent.

Biochemical And Physiological Effects

Pingbeinine has been found to have several interesting biochemical and physiological effects, including its ability to decrease inflammation and pain, as well as its potential as an anti-depressant and anti-anxiety agent. Additionally, this compound has been shown to have anti-tumor effects, making it a promising candidate for further research in this area.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Pingbeinine in lab experiments is that it is a natural compound, which means that it is less likely to have adverse side effects than synthetic compounds. Additionally, this compound has been found to have a relatively low toxicity, making it a safe candidate for further research. However, one of the limitations of using Pingbeinine in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain studies.

Future Directions

There are several future directions for research on Pingbeinine, including its potential as an anti-tumor agent, as well as its use as an anti-depressant and anti-anxiety agent. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential uses in other areas of medicine.
In conclusion, Pingbeinine is a promising natural compound that has several interesting biochemical and physiological effects. Its potential as an anti-inflammatory, anti-tumor, and analgesic agent, as well as its possible use as an anti-depressant and anti-anxiety agent, make it a promising candidate for further scientific research.

Synthesis Methods

The synthesis of Pingbeinine can be achieved through several methods, including extraction from the bark of the Pingbei tree, as well as chemical synthesis in the laboratory. However, the most common method of obtaining Pingbeinine is through the extraction of the alkaloid from the bark of the Pingbei tree.

Scientific Research Applications

Pingbeinine has been found to have several interesting scientific research applications, including its use as an anti-inflammatory, anti-tumor, and analgesic agent. Additionally, this compound has been shown to have potential as an anti-depressant and anti-anxiety agent, making it a promising candidate for further research in these areas.

properties

CAS RN

131984-89-9

Product Name

Pingbeinine

Molecular Formula

C28H47NO3

Molecular Weight

445.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2R,5R)-5-hydroxy-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C28H47NO3/c1-17(23-10-11-26(2,32)16-29(23)5)25-24(31)15-22-20-7-6-18-14-19(30)8-12-27(18,3)21(20)9-13-28(22,25)4/h6,17,19-25,30-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,25+,26-,27+,28+/m1/s1

InChI Key

JTBAWWCDNDKCDH-NCGAYPANSA-N

Isomeric SMILES

C[C@H]([C@H]1CC[C@@](CN1C)(C)O)[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O

SMILES

CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O

Canonical SMILES

CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O

synonyms

pingbeinine

Origin of Product

United States

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